
2-(3-Benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-Benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanylacetamide” is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a piperidine ring, and a quinazolinone ring . These components are often found in biologically active compounds, suggesting that this compound may have potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be characterized using techniques like X-ray crystallography, NMR, and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. It’s likely that it could undergo reactions typical of benzyl groups, piperidines, and quinazolinones .Scientific Research Applications
Versatile Building Blocks in Synthesis
Phenylglycinol-derived oxazolopiperidone lactams, closely related to the queried compound, are known for their versatility as building blocks in the synthesis of structurally diverse piperidine-containing natural products and bioactive compounds. These compounds allow the introduction of substituents in a regio- and stereocontrolled manner, making them valuable in synthesizing polysubstituted piperidines, quinolizidines, indolizidines, and complex indole alkaloids (Escolano, Amat, & Bosch, 2006).
Potential in Antitumor Activity
A study on the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones highlights their potential in biological applications. Specifically, these compounds exhibit significant anticancer activity, with one derivative showing marked effectiveness against certain cancer cell lines (Nowak et al., 2015). Similarly, another study synthesized novel 3-benzyl-4(3H)quinazolinone analogues, demonstrating broad-spectrum antitumor activity and highlighting their potential as effective therapeutic agents in cancer treatment (Al-Suwaidan et al., 2016).
Applications in Antimicrobial and Antifungal Agents
Compounds structurally related to the queried chemical have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, novel 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones containing piperazines and piperidines showed noteworthy antimicrobial activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Patel et al., 2012). Another study involving 2-benzylsulfanyl-nicotinic acid-based oxadiazoles, similar in structure, found compounds with promising activity against E. coli, reinforcing their potential in antimicrobial applications (Patel et al., 2013).
Use in Drug Discovery and Molecular Docking Studies
Research involving the synthesis of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, closely related structurally, demonstrated their potential as lead compounds for drug discovery. Molecular docking studies were conducted, showing good docking scores and anticancer potency (Mehta et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c23-20(27)15-29-22-24-19-10-9-17(25-11-5-2-6-12-25)13-18(19)21(28)26(22)14-16-7-3-1-4-8-16/h1,3-4,7-10,13H,2,5-6,11-12,14-15H2,(H2,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGCPGPYMDPUMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(3-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2832441.png)
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]methanone](/img/structure/B2832442.png)
![3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2832443.png)
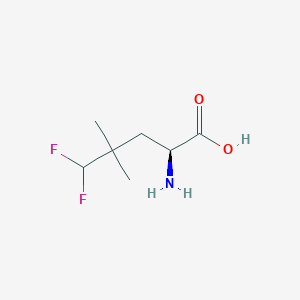
![2-bromo-N-[(3-chlorophenyl)(cyano)methyl]benzamide](/img/structure/B2832449.png)
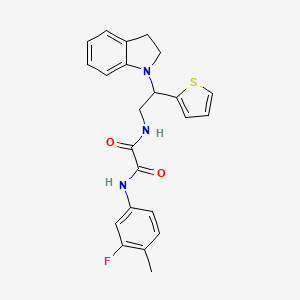
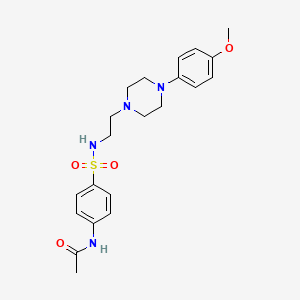
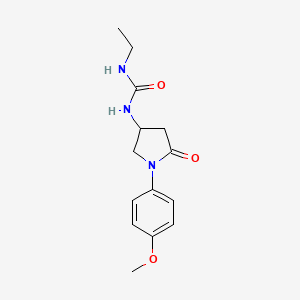

![Ethyl 5-(4-nitrobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2832457.png)
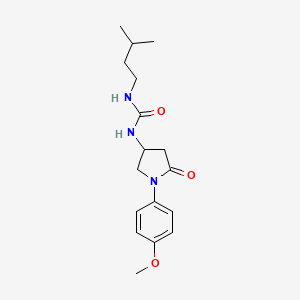
![5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2832461.png)

![N-(1H-indazol-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2832464.png)